molecular formula C24H20ClN7O B6567309 4-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide CAS No. 1005715-02-5

4-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide

Cat. No.: B6567309
CAS No.: 1005715-02-5
M. Wt: 457.9 g/mol
InChI Key: JBHIVXHDLVQOGE-UHFFFAOYSA-N
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Description

4-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide is an intriguing chemical compound with potential applications across various scientific disciplines. This compound is characterized by its complex structure, which includes aromatic rings and multiple nitrogen atoms, indicating potential biological activity and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide typically involves multiple steps, starting from the preparation of its key intermediates.

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : This step involves the condensation of appropriate ketones and hydrazines to form the pyrazole ring, followed by cyclization with urea or guanidine derivatives to generate the pyrimidine ring.

  • Introduction of the 2,3-dimethylphenyl group: : This is achieved through electrophilic aromatic substitution reactions, often using halogenated derivatives and strong bases.

  • Incorporation of the 4-chloro- and 3-methylpyrazol-5-yl groups: : This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille reactions.

  • Final benzamide formation: : The last step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride in the presence of a base.

Industrial Production Methods

The industrial production of this compound would rely on optimizing each of these steps to maximize yield and minimize costs. Techniques such as flow chemistry and continuous processing may be employed to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at its aromatic rings and nitrogen atoms, using reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can modify the pyrimidine or pyrazole rings, using agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially at the chlorine-substituted benzene ring, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Substitution: : Sodium hydroxide, alkyl halides.

Major Products

  • Oxidation: : Corresponding quinones or N-oxides.

  • Reduction: : Reduced aromatic rings or amine derivatives.

  • Substitution: : Various substituted benzamides or pyrazole derivatives.

Scientific Research Applications

4-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide finds applications in several fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Explored for its potential as a bioactive molecule, possibly exhibiting inhibitory effects on certain enzymes or receptors.

  • Medicine: : Investigated for its therapeutic potential, possibly in the treatment of cancer, inflammation, or infectious diseases.

  • Industry: : Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action for this compound can vary depending on its specific application. it generally involves interaction with biological molecules such as proteins or DNA.

Molecular Targets and Pathways

  • Proteins: : The compound may act as an enzyme inhibitor, particularly targeting kinases or other regulatory proteins.

  • DNA: : It may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

4-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide can be compared to other pyrazolo[3,4-d]pyrimidine derivatives:

  • 4-chloro-N-{1-[1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide: : Lacks the dimethyl substitution on the phenyl ring.

  • 4-chloro-N-{1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide: : Only one methyl group on the phenyl ring.

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Properties

IUPAC Name

4-chloro-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O/c1-14-5-4-6-20(16(14)3)31-22-19(12-28-31)23(27-13-26-22)32-21(11-15(2)30-32)29-24(33)17-7-9-18(25)10-8-17/h4-13H,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHIVXHDLVQOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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